molecular formula C10H16O5 B12997928 3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid

3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B12997928
M. Wt: 216.23 g/mol
InChI Key: PVMWHFPOOINWJE-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H16O5 This compound features a cyclobutane ring substituted with hydroxy, isopropoxycarbonyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and an appropriate solvent to facilitate the formation of the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The isopropoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used to substitute the isopropoxycarbonyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity. The isopropoxycarbonyl group may also play a role in modulating the compound’s interactions and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-propanesulfonic acid: Similar in having a hydroxy group but differs in the presence of a sulfonic acid group instead of a carboxylic acid group.

    3-Hydroxypropane-1-sulfonic acid: Another compound with a hydroxy group and a sulfonic acid group.

Uniqueness

3-Hydroxy-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure and the combination of hydroxy, isopropoxycarbonyl, and carboxylic acid groups

Properties

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

3-hydroxy-3-methyl-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16O5/c1-6(2)15-8(13)10(7(11)12)4-9(3,14)5-10/h6,14H,4-5H2,1-3H3,(H,11,12)

InChI Key

PVMWHFPOOINWJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(C)O)C(=O)O

Origin of Product

United States

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